
5-(((Benzyloxy)carbonyl)amino)pentanoic acid
Übersicht
Beschreibung
The compound 5-(((Benzyloxy)carbonyl)amino)pentanoic acid is a derivative of pentanoic acid, which is a fatty acid, and is modified with a benzyloxy carbonyl group. This modification introduces a benzyl protection group, commonly used in peptide synthesis to protect the amino group. Although the provided papers do not directly discuss this compound, they provide insights into similar compounds and their chemical behavior, which can be extrapolated to understand the properties of 5-(((Benzyloxy)carbonyl)amino)pentanoic acid.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from simpler molecules and introducing various functional groups. For instance, the synthesis of benzyl diisopropyl 5-phosphonopentanoate, a compound with a similar benzyl protection group, was achieved from 5-bromopentanoic acid through esterification, halogen exchange, and a Michaelis–Arbuzov reaction . This approach could potentially be adapted for the synthesis of 5-(((Benzyloxy)carbonyl)amino)pentanoic acid by substituting the appropriate reagents and conditions.
Molecular Structure Analysis
The molecular structure and vibrational properties of a related dipeptide were studied using Density Functional Theory (DFT) and vibrational spectroscopy . The DFT calculations provided insights into the normal modes of vibration for the compound, which is crucial for understanding the molecular structure. Similar computational methods could be applied to 5-(((Benzyloxy)carbonyl)amino)pentanoic acid to predict its structure and behavior.
Chemical Reactions Analysis
The chemical behavior of azo-benzoic acids, which share some structural similarities with 5-(((Benzyloxy)carbonyl)amino)pentanoic acid, was studied using spectroscopic techniques. These compounds exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, with the extent of equilibria dependent on solvent and pH . While 5-(((Benzyloxy)carbonyl)amino)pentanoic acid does not contain an azo group, the study of tautomerism and dissociation in related compounds can provide valuable information about its potential reactivity and stability under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are closely related to its molecular structure. The vibrational spectroscopy and DFT calculations of the dipeptide mentioned earlier provide a detailed understanding of the compound's vibrational modes, which can be correlated with its physical properties. For 5-(((Benzyloxy)carbonyl)amino)pentanoic acid, similar studies could elucidate properties such as melting point, solubility, and reactivity, which are essential for practical applications.
Wissenschaftliche Forschungsanwendungen
HIV-Protease Assay Development
(Badalassi et al., 2002) described the synthesis of a chromogenic amino acid derivative for HIV-protease activity detection. This derivative, used in peptide synthesis, allows spectrophotometric detection of HIV-protease, highlighting its potential in medical research and diagnostics.
Metal–Carbonyl Tracers for Amino Functions
(Kowalski et al., 2009) synthesized complexes that included derivatives of pentanoic acid, aiming to develop IR-detectable metal–carbonyl tracers for amino functions. Their research contributes to advances in spectroscopy and imaging techniques.
Inhibitors of Nitric Oxide Synthase
(Ulhaq et al., 1998) explored derivatives of pentanoic acid as inhibitors of nitric oxide synthases, crucial enzymes in various physiological processes. Their work provides insights into the design of more potent inhibitors, beneficial in therapeutic applications.
Preparation of L-2-Amino-5-arylpentanoic Acids
(Shimohigashi et al., 1976) detailed the synthesis of L-2-Amino-5-arylpentanoic acids, constituent amino acids in certain toxins. This study aids in understanding the chemical structure and synthesis of complex organic compounds.
Epoxyeicosatrienoic Acid Analog in Vasorelaxation
(Yang et al., 2005) developed a stable analog of 5,6-Epoxyeicosatrienoic acid, demonstrating its ability to relax coronary arteries. This research is significant for cardiovascular health and pharmacology.
Electrochemical Properties of Conductive Polymer Films
(Kowsari et al., 2018) investigated N‑benzoyl derivatives of isoleucine, including pentanoic acid derivatives, to enhance the electrochemical properties of conductive polymer films. Their findings are relevant in material science, particularly in the development of supercapacitors.
Enzyme Inhibition
(Weyna et al., 2007) synthesized benzyl diisopropyl 5-phosphonopentanoate, a potential enzyme inhibitor, from 5-bromopentanoic acid. This work contributes to the field of biochemistry, particularly in enzyme inhibition research.
Role of Methylglyoxal in Organisms and Food
(Nemet et al., 2006) investigated methylglyoxal and its derivatives, including pentanoic acid compounds, discussing their roles in biological systems and foodstuffs. This research is important for understanding the biochemical pathways and potential health effects of these compounds.
Eigenschaften
IUPAC Name |
5-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-12(16)8-4-5-9-14-13(17)18-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYPKLYDFCYGPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395089 | |
| Record name | 5-{[(Benzyloxy)carbonyl]amino}pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(((Benzyloxy)carbonyl)amino)pentanoic acid | |
CAS RN |
23135-50-4 | |
| Record name | 5-{[(Benzyloxy)carbonyl]amino}pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Carbobenzoxyamino)valeric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



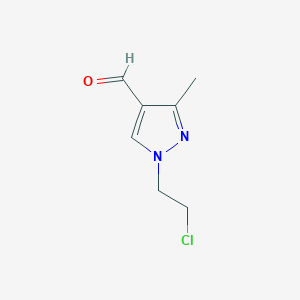
![1-Allyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1273919.png)
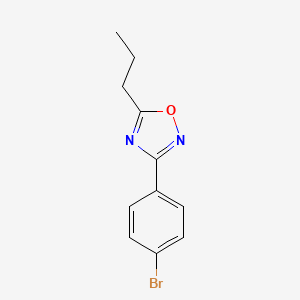
![1-(3-{[(Anilinocarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene](/img/structure/B1273924.png)
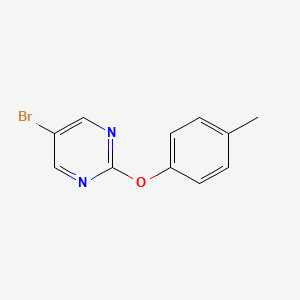
![2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid](/img/structure/B1273935.png)
![4-{[(4-Methylphenyl)amino]methyl}phenol](/img/structure/B1273938.png)
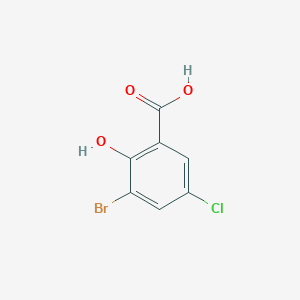

![Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1273943.png)

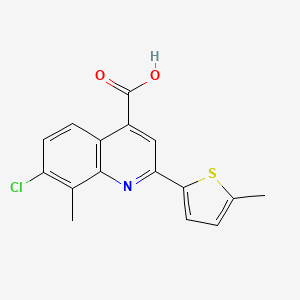
![2-Amino-5-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B1273955.png)
